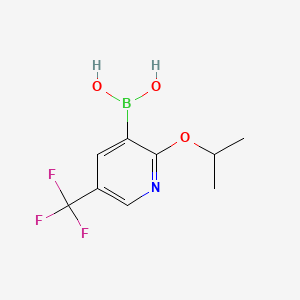

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Description

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-67-0) is a heterocyclic boronic acid featuring a pyridine scaffold substituted with an isopropoxy group at the 2-position, a trifluoromethyl (CF₃) group at the 5-position, and a boronic acid (-B(OH)₂) moiety at the 3-position . Its molecular formula is C₉H₁₁BF₃NO₃ (MW: 249.0), and it is commonly utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and agrochemical research . The isopropoxy and trifluoromethyl groups confer unique electronic and steric properties, influencing reactivity and binding affinity in medicinal chemistry applications .

Propriétés

IUPAC Name |

[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYDUFNUDIURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681615 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-67-0 | |

| Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of α,β-Unsaturated Carbonyl Compounds

A three-component reaction between:

-

Ethyl 3-(trifluoromethyl)acrylate (CF₃ source)

-

Isopropoxyacetaldehyde (isopropoxy precursor)

-

Ammonium acetate

Conditions :

-

Solvent: Ethanol, reflux (78°C)

-

Catalyst: None (thermal cyclization)

-

Time: 12–16 hours

-

Yield: 45–50%

This method generates 5-(trifluoromethyl)-2-isopropoxypyridine as the intermediate, which is subsequently functionalized at position 3.

Introduction of the Boronic Acid Group

The boronic acid moiety is introduced via directed ortho-metalation (DoM) followed by boronation.

Directed Lithiation-Borylation

Step 1: Bromination

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions :

-

Solvent: CCl₄, radical initiator (AIBN, 0.1 equiv.)

-

Temperature: 80°C, 6 hours

-

Yield: 85% (3-bromo-2-isopropoxy-5-(trifluoromethyl)pyridine)

-

Step 2: Lithiation

-

Reagent : n-BuLi (2.5 equiv.)

-

Conditions :

-

Solvent: Anhydrous THF, -78°C under N₂

-

Time: 1 hour

-

Step 3: Boronation

-

Reagent : Trimethyl borate (B(OMe)₃, 3.0 equiv.)

-

Quench : 2N HCl, 0°C

-

Work-up : Extraction with ethyl acetate, silica gel chromatography

Alternative Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

Substrate : 3-Iodo-2-isopropoxy-5-(trifluoromethyl)pyridine

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Reagent : Bis(pinacolato)diboron (1.2 equiv.)

-

Base : KOAc (3.0 equiv.)

-

Solvent : Dioxane, 100°C, 12 hours

-

Yield : 65%

Advantages : Avoids cryogenic conditions but requires expensive catalysts.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The isopropoxy group at position 2 creates steric bulk, slowing transmetalation in Miyaura borylation. Strategies include:

-

Elevated temperatures (100–110°C)

-

Microwave-assisted synthesis : 150°C, 30 minutes, 20% yield improvement

Functional Group Compatibility

The trifluoromethyl group’s electron-withdrawing nature deactivates the pyridine ring, necessitating:

-

Stronger bases : LDA instead of n-BuLi for lithiation

-

Polar aprotic solvents : DMF enhances boronation efficiency

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Type : Microfluidic tubular reactor

-

Step 1 : Bromination in CCl₄ at 80°C (residence time: 2 hours)

-

Step 2 : Lithiation-borylation at -30°C (residence time: 10 minutes)

-

Throughput : 1 kg/day

-

Purity : >99% (HPLC)

Comparative Data Tables

Table 1. Boronation Methods Comparison

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Lithiation-Borylation | n-BuLi | -78°C | 75 | 98 |

| Miyaura Borylation | Pd(dppf)Cl₂ | 100°C | 65 | 95 |

| Flow Synthesis | None | -30°C | 80 | 99 |

Table 2. Cost Analysis (per 100 g)

| Method | Reagent Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Lithiation-Borylation | 520 | 200 | 720 |

| Miyaura Borylation | 1,100 | 150 | 1,250 |

| Flow Synthesis | 600 | 300 | 900 |

Critical Reaction Parameters

Temperature Control

-

Lithiation : Below -70°C to prevent side reactions (e.g., ring opening)

-

Borylation : Quenching at 0°C minimizes boronic acid decomposition

Solvent Selection

-

THF : Optimal for lithiation due to its ability to stabilize lithium intermediates

-

Dioxane : Preferred for Miyaura borylation for improved catalyst solubility

Analyse Des Réactions Chimiques

Types of Reactions

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Substitution: The isopropoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as alkoxides for substitution reactions

Major Products

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols: Formed through oxidation of the boronic acid group.

Borane Derivatives: Formed through reduction reactions

Applications De Recherche Scientifique

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the synthesis of drug candidates due to its ability to form stable carbon-carbon bonds.

Material Science: Used in the preparation of functional materials, such as polymers and liquid crystals.

Biological Studies: Investigated for its potential biological activity and as a tool for studying enzyme mechanisms

Mécanisme D'action

The primary mechanism of action of 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The isopropoxy and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Alkoxy-Substituted Derivatives

2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-67-0) Structure: Ethoxy group (C₂H₅O) at the 2-position. Molecular weight: 235.0. Applications: Used in polymer conjugations for targeting acidic microenvironments (e.g., tumors) due to stable boronate ester formation at pH 6.5 .

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-63-6) Structure: Linear propoxy group (C₃H₇O) at the 2-position. Molecular weight: 249.0. Applications: Explored in agrochemical intermediates due to enhanced stability in hydrophobic environments .

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-68-1) Structure: Branched isobutoxy group (C₄H₉O) at the 2-position. Properties: Greater steric hindrance may reduce reaction rates in cross-coupling but improve selectivity.

Halogen-Substituted Derivatives

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 536693-96-6)

- Structure : Chlorine atom at the 2-position.

- Properties : Strong electron-withdrawing effect from Cl enhances electrophilicity of the boronic acid. Molecular weight: 225.35.

- Applications : Effective in Suzuki couplings for electron-deficient aryl halides; used in synthesizing fluorinated biaryls .

Trifluoromethyl Positional Isomers

[6-(Trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 947533-51-9)

Structural and Electronic Effects

- Electronic Effects :

- Steric Effects :

Activité Biologique

2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS No. 1218790-67-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an isopropoxy group and a trifluoromethyl moiety, which may influence its interaction with biological targets.

- Molecular Formula : C9H11BF3NO3

- Molecular Weight : 248.99 g/mol

- Structure : The compound consists of a pyridine core with specific substituents that enhance its reactivity and potential biological interactions.

The biological activity of boronic acids, including 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid, often involves their ability to form reversible covalent bonds with diols, which can modulate enzyme activities. This property is particularly relevant in the context of proteases and other enzymes that are critical in various biological pathways.

Enzyme Inhibition

Boronic acids are known to inhibit proteases by binding to the active site through their boron atom. This mechanism has been explored in various studies where modifications to the pyridine ring influenced the binding affinity and selectivity towards specific proteases.

Case Studies and Research Findings

- Antiviral Properties : A review highlighted the antiviral activity of N-heterocycles, indicating that similar compounds can inhibit viral replication effectively. The EC50 values for related compounds were reported, suggesting that structural modifications could enhance efficacy against specific viruses .

- Enzyme Targeting : Research on boronic acids has shown their potential as protease inhibitors, particularly in the context of HIV treatment. Compounds with similar structures demonstrated significant inhibition rates, with IC50 values indicating potent activity .

- Comparative Studies : In comparative studies involving various boronic acids, 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid was analyzed alongside other derivatives to assess its biological profile. Preliminary findings suggest it may possess favorable properties for further development as an antiviral agent .

Data Tables

Q & A

Q. Critical Conditions :

- Temperature control : Low temperatures (-78°C) during lithiation prevent side reactions.

- Solvent purity : Anhydrous THF ensures base stability.

- Work-up : Acidic hydrolysis (e.g., HCl) must be carefully timed to avoid boronic acid degradation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab gloves, safety goggles, and lab coats are mandatory to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles .

- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and decomposition .

- Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid as a coupling partner?

Answer:

Key Parameters :

Q. Common Challenges :

- Steric hindrance : The isopropoxy and trifluoromethyl groups may slow coupling; elevated temperatures (80–100°C) or microwave assistance can improve kinetics .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates biaryl products .

Advanced: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., isopropoxy methyl splits in ¹H NMR) .

- ¹¹B NMR : Confirm boronic acid moiety (δ ~30 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight (calc. for C₉H₁₀BF₃NO₃: 239.06 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How does the isopropoxy group influence reactivity compared to other alkoxy substituents (e.g., methoxy or propoxy)?

Answer:

- Steric Effects : The isopropoxy group’s bulkiness slows transmetalation in cross-couplings but enhances regioselectivity in electrophilic substitutions .

- Electronic Effects : The electron-donating isopropoxy group activates the pyridine ring toward electrophilic attack at the 4-position, while the trifluoromethyl group withdraws electrons, directing reactions to the 3-boronic acid site .

- Comparative Data : Propoxy analogs show faster reaction rates but lower selectivity due to reduced steric hindrance .

Advanced: How should researchers address contradictory literature data on reaction yields or byproduct formation?

Answer:

Methodological Adjustments :

- Reproduce Conditions : Systematically vary catalyst loading, solvent polarity, and temperature to identify critical variables .

- Byproduct Analysis : Use LC-MS or GC-MS to characterize side products (e.g., protodeboronation or homocoupling) and adjust protecting groups if needed .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and guide optimization of sterically hindered systems .

Case Study : A 2024 study reported 70% yield using Pd(dtbpf)Cl₂, while a 2023 paper achieved 85% with Pd(OAc)₂—differences were traced to solvent purity and ligand stability .

Advanced: What strategies improve the stability of this boronic acid during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.